molecular formula C14H12ClNO2 B8301892 N-phenylacetyl-2-hydroxy-5-chloroaniline

N-phenylacetyl-2-hydroxy-5-chloroaniline

Cat. No.: B8301892
M. Wt: 261.70 g/mol
InChI Key: IRMIWZYUXXNVAS-UHFFFAOYSA-N
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Description

N-Phenylacetyl-2-hydroxy-5-chloroaniline is a substituted aniline derivative featuring a phenylacetyl group attached to the nitrogen atom of 2-hydroxy-5-chloroaniline. This compound combines a hydroxyl group (-OH) and a chlorine atom at the 2- and 5-positions of the aromatic ring, respectively, along with a bulky phenylacetyl substituent.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C14H12ClNO2/c15-11-6-7-13(17)12(9-11)16-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,16,18)

InChI Key

IRMIWZYUXXNVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between N-phenylacetyl-2-hydroxy-5-chloroaniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features References
This compound C₁₄H₁₂ClNO₂ 265.70 Phenylacetyl, -OH, -Cl Lipophilic due to phenylacetyl group -
5-Chloro-2-hydroxyaniline C₆H₆ClNO 143.57 -OH, -Cl, -NH₂ Smaller, polar, lacks acyl substitution
N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline C₁₃H₉Cl₂NO₂ 282.12 Salicylidene (Schiff base), -Cl Intramolecular H-bonds, planar structure
Phenyl N-(5-chloro-2-nitrophenyl)carboxamide C₁₃H₁₀ClN₂O₃ 277.68 Carboxamide, -NO₂, -Cl Electron-withdrawing nitro group
5-Chloro-2-nitro-N-phenylaniline C₁₂H₉ClN₂O₂ 248.67 -NO₂, -Cl, -NHPh High reactivity due to nitro group
Key Observations:
  • Substituent Effects : The phenylacetyl group in the target compound enhances lipophilicity compared to smaller analogs like 5-chloro-2-hydroxyaniline . This may influence bioavailability and membrane permeability.
  • Hydrogen Bonding : Intramolecular hydrogen bonds in N-(5-chlorosalicylidene)-2-hydroxy-5-chloroaniline stabilize its planar conformation . Similar H-bonding may occur in this compound, affecting crystallinity.

Conformational and Crystallographic Insights

  • Planar Conformations : AM1 calculations for N-(5-chlorosalicylidene)-2-hydroxy-5-chloroaniline indicate that steric interactions favor planar geometries . The bulky phenylacetyl group in the target compound may impose similar constraints, limiting rotational freedom.

Pharmacological and Industrial Relevance

While direct pharmacological data for this compound is absent in the evidence, structural analogs provide clues:

  • Nitro Derivatives : Compounds like 5-chloro-2-nitro-N-phenylaniline (CAS 25781-92-4) are likely used in dyes or agrochemicals due to nitro group reactivity .

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